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Compound of Interest

2-Amino-4-hydroxy-6-
Compound Name:
methylpyrimidine

Cat. No.: B160893

An In-depth Technical Guide to 2-Amino-4-
hydroxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 2-Amino-4-hydroxy-6-methylpyrimidine. It includes detailed
experimental protocols, spectral data analysis, and visualizations of key chemical processes
and its role in synthetic chemistry.

Chemical and Physical Properties

2-Amino-4-hydroxy-6-methylpyrimidine, also known by synonyms such as 6-
Methylisocytosine and Mecytosine, is a heterocyclic organic compound. It serves as a crucial
intermediate in the synthesis of various biologically active molecules.[1] Its fundamental
properties are summarized below.

Physical Properties

The key physical properties of 2-Amino-4-hydroxy-6-methylpyrimidine are presented in
Table 1. The compound is a white to cream-colored powder with a very high melting point,
indicating strong intermolecular forces in its solid state. It is sparingly soluble in water but
shows good solubility in several polar organic solvents.
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Table 1: Physical Properties of 2-Amino-4-hydroxy-6-methylpyrimidine

Property Value Citations
Appearance White to cream powder [2]
Melting Point >300 °C [2]
Solubility in Water Insoluble

Solubility in Organic Solvents

Soluble in DMSO, Acetone,

Chloroform, Dichloromethane,

Ethyl Acetate

[3]

Note: Quantitative solubility data is not readily available in published literature. Solubility is

generally determined gravimetrically at various temperatures to assess thermodynamic

properties of dissolution.[4][5]

Chemical Properties

The chemical identity and properties of 2-Amino-4-hydroxy-6-methylpyrimidine are detailed

in Table 2. A key feature of this molecule is its ability to exist in tautomeric forms.

Table 2: Chemical Properties of 2-Amino-4-hydroxy-6-methylpyrimidine

Property Value Citations

Molecular Formula CsH7Ns0

Molecular Weight 125.13 g/mol [6]
2-amino-6-methyl-1H-

IUPAC Name o [2]
pyrimidin-4-one

CAS Number 3977-29-5

pKa Data not available in literature

LogP (Octanol/Water)

0.073 (Crippen Method)

[5]
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Tautomerism

2-Amino-4-hydroxy-6-methylpyrimidine exhibits keto-enol tautomerism. The equilibrium
favors the keto form, 2-amino-6-methylpyrimidin-4(3H)-one, particularly in the solid state.[6][7]
This transformation involves the migration of a proton between the hydroxyl group and the
adjacent ring nitrogen atom.

Caption: Keto-enol tautomerism of the pyrimidine core.
Experimental Protocols

Synthesis via Condensation Reaction

A common and effective method for synthesizing 2-Amino-4-hydroxy-6-methylpyrimidine is
the condensation of ethyl acetoacetate with guanidine.[8] This reaction is typically carried out in
the presence of a base, such as sodium ethoxide.

Materials:

Sodium metal

Anhydrous ethanol

Ethyl acetoacetate

Guanidine hydrochloride

Glacial acetic acid

Deionized water

Procedure:

e Preparation of Sodium Ethoxide Solution: In a round-bottomed flask equipped with a reflux
condenser and a drying tube, dissolve sodium (1 molar equivalent) in anhydrous ethanol
under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

» Reaction with Guanidine: To a separate solution of sodium ethoxide in anhydrous ethanol,
add guanidine hydrochloride (1.02 molar equivalents). The resulting precipitate of sodium
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chloride is removed by filtration.

Condensation: The clear ethanolic solution of guanidine is then added to a solution of ethyl
acetoacetate (1 molar equivalent) in ethanol.

Reflux: The reaction mixture is heated under reflux for 2-4 hours. The progress of the
reaction can be monitored using thin-layer chromatography (TLC).[9]

Work-up: After the reaction is complete, the mixture is evaporated to dryness. The solid
residue is dissolved in boiling water and then acidified with glacial acetic acid.

Purification: Upon cooling, 2-Amino-4-hydroxy-6-methylpyrimidine precipitates out of the
solution. The solid product is collected by filtration, washed with cold water, and can be
further purified by recrystallization from ethanol.[10]
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Caption: Workflow for the synthesis of the target compound.

Spectral Data and Analysis

Spectroscopic methods are essential for the structural elucidation and quality control of 2-

Amino-4-hydroxy-6-methylpyrimidine.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.
The analysis is typically performed on a solid sample using a KBr pellet.
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Table 3: Predicted FTIR Spectral Data

Wavenumber . . . o
Vibration Type Functional Group Citations

(cm™)

3400 - 3200 N-H Stretching Amino (NH2) [9]

3200 - 3000 O-H Stretching Hydroxyl (O-H) / N-H [9]

2950 - 2850 C-H Stretching Methyl (CHs) [11]
C=0 Stretching (Keto ] o

1700 - 1650 Amide/Pyrimidinone [11]
form)
C=N, C=C Ring o )

1650 - 1550 ] Pyrimidine Ring [O1[11]
Stretching

1450 - 1350 C-H Bending Methyl (CHs)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the

molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-ds.

Table 4: Predicted *H and 3C NMR Spectral Data (in DMSO-ds)

© 2025 BenchChem. All rights reserved.

6/10

Tech Support


https://impactfactor.org/PDF/IJPQA/11/IJPQA,Vol11,Issue1,Article8.pdf
https://impactfactor.org/PDF/IJPQA/11/IJPQA,Vol11,Issue1,Article8.pdf
https://abjar.vandanapublications.com/index.php/ojs/article/download/89/225?inline=1
https://abjar.vandanapublications.com/index.php/ojs/article/download/89/225?inline=1
https://impactfactor.org/PDF/IJPQA/11/IJPQA,Vol11,Issue1,Article8.pdf
https://abjar.vandanapublications.com/index.php/ojs/article/download/89/225?inline=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted
Nucleus Chemical Shift  Multiplicity Assighment Citations
(3, ppm)
] Ring N-H (Keto
1H ~10.5-11.0 Broad Singlet [12]
tautomer)
H ~6.5-7.0 Broad Singlet Amino (NHz2) [12]
H ~55-58 Singlet Ring C-H
H ~2.1-23 Singlet Methyl (CH3) [12]
13C ~165 - C4 (C-OH/ C=0)
13C ~160 - C6 (C-CHs)
13C ~155 - C2 (C-NH-2)
13C ~95 - 100 - C5 (CH)
13C ~20-25 - Methyl (CHs)

Note: Chemical shifts are estimates and can vary based on solvent, concentration, and
temperature.

Role in Drug Development

2-Amino-4-hydroxy-6-methylpyrimidine is not typically an active pharmaceutical ingredient
(API) itself. Instead, its value lies in its utility as a versatile chemical scaffold. The pyrimidine
core is present in a wide range of biologically active compounds, including antimicrobial,
anticancer, and anti-inflammatory agents.[1][13] Drug development professionals utilize this
compound as a starting material, modifying its functional groups (amino and hydroxyl) to
synthesize novel derivatives with desired pharmacological properties.
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Caption: Role as an intermediate in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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